![molecular formula C17H14F3N3O B6628353 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea
Übersicht
Beschreibung
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells.
Wirkmechanismus
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea works by selectively inhibiting BTK, a key signaling molecule in B cells. BTK plays a critical role in the development and function of B cells, which are responsible for producing antibodies to fight infections. In cancer cells, BTK signaling can promote cell survival and proliferation, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been shown to inhibit BTK activity in cancer cells, leading to reduced cell survival and proliferation. In addition, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been shown to enhance the activity of other cancer drugs, such as venetoclax, which targets the anti-apoptotic protein BCL-2. 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has also been shown to have minimal effects on T cells, which could reduce the risk of immune-related toxicities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is its selectivity for BTK, which could reduce the risk of off-target effects. In addition, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has shown promising results in preclinical studies, making it an attractive candidate for further development. However, one limitation of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is its potential to cause toxicities in humans, which will need to be carefully evaluated in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the development of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea. One direction is to explore its use in combination with other cancer drugs, such as venetoclax, to enhance its efficacy. Another direction is to study its potential use in other types of cancer, such as solid tumors. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea in humans.
Wissenschaftliche Forschungsanwendungen
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been studied extensively for its potential use in the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has shown promising results in inhibiting the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
1-(1H-indol-4-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)12-6-4-11(5-7-12)10-22-16(24)23-15-3-1-2-14-13(15)8-9-21-14/h1-9,21H,10H2,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZORDSNHUYNCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.